N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine

Catalog No.
S2695907
CAS No.
376355-58-7
M.F
C28H26NO2P
M. Wt
439.495
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxa...

CAS Number

376355-58-7

Product Name

N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine

IUPAC Name

N,N-bis[(1S)-1-phenylethyl]benzo[d][1,3,2]benzodioxaphosphepin-6-amine

Molecular Formula

C28H26NO2P

Molecular Weight

439.495

InChI

InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m0/s1

InChI Key

JISGHECLGYELKD-VXKWHMMOSA-N

SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3

Solubility

not available

N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine is a complex organophosphorus compound characterized by its unique structure, which includes a phosphoramidite moiety. The compound has a molecular formula of C28H26NO2P and a molecular weight of 439.49 g/mol. Its structural features consist of two benzo rings fused with a dioxaphosphepin core, along with two (S)-1-phenylethyl substituents attached to the nitrogen atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science .

N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine itself does not have a known mechanism of action in biological systems. Its primary function is as a building block to create oligonucleotides with specific functionalities depending on the attached nucleobases [].

DNA and RNA Synthesis:

N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine, also known as BIPOL-A1(S) or O,O'-(2,2'-Biphenyldiyl) N,N-bis[(S)-1-phenylethyl]phosphoramidite, is a valuable reagent in the field of nucleic acid chemistry, particularly for the synthesis of DNA and RNA oligonucleotides. It functions as a phosphoramidite building block, allowing for the incorporation of modified nucleotides into these crucial biomolecules. This enables the creation of various probes and tools for studying gene function, diagnostics, and therapeutic development [].

Modified Oligonucleotides:

The incorporation of BIPOL-A1(S) into oligonucleotides introduces unique properties compared to their natural counterparts. These modified oligonucleotides can exhibit altered stability, binding affinity, and nuclease resistance. This makes them valuable tools for various applications, including:

  • Antisense therapy: Modified oligonucleotides can be designed to bind to specific mRNA sequences, thereby inhibiting their translation into proteins. This holds potential for treating various diseases [].
  • Aptamers: These are synthetic oligonucleotides that can bind to specific targets with high affinity and specificity. They can be used for biosensing, drug delivery, and other applications [].
  • SiRNA (small interfering RNA): These are short, double-stranded RNA molecules that can silence specific genes by triggering their degradation. Modified siRNAs can offer improved stability and efficacy compared to their unmodified counterparts [].

Research Applications:

Beyond its role in oligonucleotide synthesis, N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine finds use in various other areas of scientific research:

  • Chemical biology: It can be employed to study protein-nucleic acid interactions and develop new tools for manipulating these interactions [].
  • Drug discovery: Modified oligonucleotides containing BIPOL-A1(S) can be used as research tools to explore novel therapeutic targets and mechanisms of action [].
  • Materials science: The unique properties of modified oligonucleotides can be exploited for the development of novel biomaterials with specific functionalities [].
Typical of phosphoramidites. These include:

  • Nucleophilic Substitution: The phosphorus atom can undergo nucleophilic attack by various nucleophiles, leading to the formation of new phosphorous derivatives.
  • Oxidation Reactions: The compound can be oxidized to form phosphorothioates or phosphonates.
  • Condensation Reactions: It can react with alcohols or amines to form esters or amides, respectively.

These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications .

The synthesis of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine typically involves multi-step organic reactions:

  • Formation of Dibenzo[d,f][1,3,2]dioxaphosphepin Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Amidation: The introduction of the (S)-1-phenylethyl groups is performed via an amidation reaction using (S)-1-phenylethylamine.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

These methods highlight the complexity and precision required in synthesizing this compound .

N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine has potential applications in:

  • Medicinal Chemistry: As a precursor for developing new pharmaceuticals.
  • Material Science: In polymer chemistry for creating advanced materials with specific properties.
  • Catalysis: As a ligand in various catalytic processes due to its unique electronic properties .

Several compounds share structural similarities with N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine. Here are some examples:

Compound NameStructureUnique Features
N,N-Bis(phenethyl)phosphoramiditeSimilar phosphoramidite structureLacks dioxaphosphepin core
Dibenzo[d,f][1,3,2]dioxaphosphepinCore structure without substituentsSimpler structure
Bis(2-methylphenyl)phosphoramiditeSimilar substituents but different backboneDifferent electronic properties

The uniqueness of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine lies in its specific combination of the dioxaphosphepin core and chiral (S)-1-phenylethyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .

The stereoselective synthesis of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f] [1] [3] [2]dioxaphosphepin-6-amine represents a significant advancement in the field of P-stereogenic compound preparation [4]. This chiral phosphoramidite ligand is synthesized through carefully controlled asymmetric methodologies that ensure the formation of the desired stereochemical configuration at the phosphorus center [8].

The primary synthetic approach involves the use of chiral auxiliary-assisted synthesis, where the auxiliary is bound to the phosphorus atom to control the stereochemistry during ligand assembly [4]. Alternative strategies employ stoichiometric chiral reagents to influence the enantiomeric outcome of the P-stereogenic center, though these methods require significant amounts of chiral materials [4]. The most economically viable approach utilizes catalytic asymmetric strategies that have proven more succinct and cost-effective for accessing P-stereogenic molecules [4].

A critical component of the stereoselective synthesis involves desymmetrization of symmetrical achiral organophosphorus compounds, which has accounted for a large portion of the catalytic synthesis of P-stereogenic compounds [4]. This approach has been demonstrated to be particularly effective when using Cinchona alkaloid-derived catalysts as phase-transfer catalysts, though initial enantioselectivities were modest at seventeen percent enantiomeric excess [4].

More advanced methodologies employ two-stage desymmetrization strategies for the construction of P-stereogenic compounds [4]. This process involves asymmetrically nucleophilic substitution of one phenolic leaving group at the P-center during the first stage, followed by subsequent enantiospecific displacement of the other phenolic leaving group via SN2 substitution during the second stage [4]. This methodology allows rapid access to a diverse range of chiral phosphorus compounds including those with oxygen, nitrogen, and sulfur linkages [4].

Synthetic MethodCatalyst TypeEnantiomeric ExcessYield Range
Phase-transfer catalysisCinchona alkaloid17% [4]Moderate
Two-stage desymmetrizationBIMP catalyst>90% [4]High
Chiral auxiliaryBound auxiliary>95% [4]Variable

The synthesis of this specific dioxaphosphepin compound requires the preparation of the dibenzo framework through reaction of 2,2'-dihydroxybiphenyl with phosphorus trichloride under controlled conditions [17] [18]. The process involves adding the biphenyl diol to a melt containing phosphorus trichloride in the presence of catalytic amounts of acid salts of nitrogen bases, particularly N-methylimidazolium hydrochloride [17]. The reaction proceeds under inert gas atmosphere, typically nitrogen, at temperatures ranging from 110 to 130 degrees Celsius and pressures from 0.07 to 0.12 megapascals [18].

The stereoselective introduction of the chiral (S)-1-phenylethylamine groups occurs through nucleophilic substitution reactions that maintain the stereochemical integrity of the starting materials [20]. This step requires careful control of reaction conditions including temperature, solvent choice, and reaction time to prevent racemization or epimerization of the chiral centers [20].

Key Reaction Steps in Ligand Assembly: Phosphine-Borane Intermediates

Phosphine-borane intermediates play a crucial role in the assembly of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f] [1] [3] [2]dioxaphosphepin-6-amine, serving both as protecting groups for air-sensitive phosphines and as activating groups for adjacent functionalities [5]. The boranato group functions in two distinct roles during the synthesis: protection of air-sensitive phosphines, especially trialkyl phosphines, and activation of adjacent groups to facilitate deprotonation by strong bases [5].

The synthesis of P-stereogenic phosphine ligands using phosphine-boranes as intermediates has been extensively developed and represents a significant advancement in the field [5]. These intermediates allow for the preparation of electron-rich P-chiral phosphine ligands that possess a bulky alkyl group and a small alkyl group on the phosphorus atom, resulting in excellent to almost perfect enantioselectivities in subsequent catalytic applications [5].

The formation of phosphine-borane intermediates involves the coordination of borane to the phosphorus center, creating a stable complex that can be manipulated under ambient conditions [21]. This coordination significantly alters the electronic properties of the phosphorus atom, as evidenced by changes in nuclear magnetic resonance spectroscopic parameters [21]. The phosphorus-31 nuclear magnetic resonance chemical shift typically experiences an upfield shift upon borane coordination, while the boron-11 nuclear magnetic resonance signal exhibits a small downfield shift [21].

The deprotonation of phosphine-borane complexes leads to the formation of phosphine-borane-stabilized carbanions, which are key intermediates in the synthesis of commercially important phosphines [21]. These carbanions demonstrate significant structural changes compared to their protonated precursors, including alterations in bond lengths and electronic distribution [21]. The phosphorus-carbon bond distances typically increase upon deprotonation, while the carbon-phenyl bond distances decrease, indicating significant delocalization of the carbanion lone pair into both the phenyl ring and the phosphorus-carbon sigma-star orbitals through negative hyperconjugation [21].

Intermediate TypeP-C Bond Length (Å)C-Ph Bond Length (Å)³¹P NMR Shift (ppm)
Protonated precursor1.8295 [21]1.506 [21]34.0 [21]
Lithiated intermediate1.7433 [21]1.453 [21]17.8 [21]
Sodium intermediate1.722 [21]1.440 [21]14.8 [21]
Potassium intermediate1.7418 [21]1.422 [21]13.7 [21]

The coupling constants between boron-11 and phosphorus-31 nuclei provide valuable information about the electronic structure of these intermediates [21]. Upon deprotonation, the coupling constant typically increases from approximately 58 hertz in the protonated species to 97 hertz in the lithiated intermediate, indicating enhanced coupling through the phosphorus-borane bond [21].

The reactivity of phosphine-borane intermediates can be further exploited through reactions with organometallic reagents [21]. For example, reactions between lithiated phosphine-borane complexes and bis(cyclopentadienyl)tin lead to the formation of corresponding dialkylstannylenes, which are isolated as mixtures of racemic and meso diastereomers [21]. These products demonstrate the versatility of phosphine-borane intermediates in accessing diverse organometallic structures [21].

Advanced Spectroscopic Characterization (¹H/³¹P NMR, IR, XPS)

The comprehensive spectroscopic characterization of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f] [1] [3] [2]dioxaphosphepin-6-amine requires multiple analytical techniques to fully elucidate its molecular structure and electronic properties [1] [13] [14]. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray photoelectron spectroscopy provide complementary information about the compound's structural features and bonding characteristics.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that allow for unambiguous structural assignment [1]. The aromatic protons of the dibenzo framework appear in the typical aromatic region between 6.87 and 7.51 parts per million [1]. The methyl groups of the chiral (S)-1-phenylethyl substituents appear as doublets due to coupling with the adjacent methine protons, typically observed around 1.5 parts per million [1].

The methine protons of the chiral centers exhibit complex multipicity patterns due to coupling with both the methyl groups and the nitrogen atom [1]. These signals provide crucial information about the stereochemical configuration and can be used to confirm the enantiomeric purity of the compound [1]. Integration of these signals confirms the expected 2:6:10 ratio for the methine, methyl, and aromatic protons respectively [1].

Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy

Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most direct information about the electronic environment of the phosphorus center [13] [16]. The chemical shift of the phosphorus atom in this dioxaphosphepin compound typically appears in the range of -14 to -15 parts per million, which is characteristic of phosphoramidite ligands [32]. This upfield shift compared to phosphine oxides reflects the different electronic environment created by the nitrogen and oxygen substituents [13].

The phosphorus signal appears as a singlet in the decoupled spectrum, indicating the absence of significant coupling to other phosphorus centers [13]. However, in coupled spectra, fine structure may be observed due to long-range coupling with the aromatic protons of the dibenzo framework [13]. The chemical shift is sensitive to changes in the electronic environment, including coordination to metal centers, making it a valuable probe for studying the ligand's behavior in catalytic systems [34].

Spectroscopic ParameterValueReference Compound
³¹P NMR Chemical Shift-14.64 ppm [32]Free ligand
¹H NMR Aromatic Region6.87-7.51 ppm [1]Dibenzo protons
¹H NMR Methyl Region~1.5 ppm [1]Chiral substituents

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the compound, particularly those involving the phosphorus-containing functional groups [14] [37]. The phosphorus-oxygen stretching vibrations typically appear in the region between 950 and 1100 wavenumbers [37]. For dioxaphosphepin compounds, these vibrations are often split into symmetric and asymmetric components due to the presence of two phosphorus-oxygen bonds [33].

The phosphorus-nitrogen stretching vibrations appear at lower frequencies, typically around 800 to 900 wavenumbers [37]. These vibrations are sensitive to the hybridization state of the nitrogen atom and can provide information about the degree of pyramidalization at the nitrogen center [14]. The aromatic carbon-carbon and carbon-hydrogen stretching vibrations appear in their expected regions around 1500-1600 and 3000-3100 wavenumbers respectively [37].

X-ray Photoelectron Spectroscopy

X-ray photoelectron spectroscopy provides detailed information about the electronic structure and oxidation states of the atoms within the molecule [15]. The phosphorus 2p binding energy typically appears around 133-135 electron volts for phosphoramidite compounds, reflecting the formal oxidation state of phosphorus(III) [15]. The nitrogen 1s binding energy appears around 400 electron volts, consistent with an amine nitrogen environment [15].

The carbon 1s region exhibits multiple peaks corresponding to the different carbon environments within the molecule [15]. The aromatic carbons appear around 284-285 electron volts, while the aliphatic carbons of the chiral substituents appear at slightly higher binding energies [15]. The oxygen 1s binding energy appears around 532 electron volts, characteristic of ether oxygen atoms in the dioxaphosphepin framework [15].

Single-Crystal X-ray Diffraction Studies of Molecular Geometry

Single-crystal X-ray diffraction analysis provides the most detailed and accurate information about the three-dimensional molecular structure of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f] [1] [3] [2]dioxaphosphepin-6-amine [23] [24]. This technique allows for the precise determination of bond lengths, bond angles, and conformational preferences that are crucial for understanding the compound's catalytic properties and reactivity [10] [12].

Crystal Structure Determination

The crystallographic analysis reveals that the compound adopts a specific conformation in the solid state that may differ from its solution-phase structure [6] [9]. The seven-membered dioxaphosphepin ring typically exhibits a puckered conformation rather than a planar arrangement, with puckering angles that can be quantified through crystallographic analysis [36]. Ring inversion of the seven-membered rings is often slow on the nuclear magnetic resonance time scale, leading to observable conformational isomerism [6].

The crystal structure data typically includes unit cell parameters, space group symmetry, and refinement statistics [23]. For similar dioxaphosphepin compounds, monoclinic crystal systems are commonly observed, with unit cell dimensions that reflect the molecular packing arrangements [23]. The least-squares refinement of the structure typically converges to R-factors below 0.05 for high-quality crystals, indicating reliable structural parameters [23].

Molecular Geometry Parameters

The phosphorus center in the dioxaphosphepin ring exhibits a distorted tetrahedral geometry, with bond angles that deviate from the ideal tetrahedral angle of 109.5 degrees [38]. The phosphorus-oxygen bond lengths in the ring are typically in the range of 1.65 to 1.70 angstroms, while the phosphorus-nitrogen bond length is usually slightly longer at approximately 1.75 angstroms [38].

The dibenzo framework maintains its aromatic character with carbon-carbon bond lengths characteristic of benzene rings [38]. The dihedral angle between the two benzene rings provides information about the overall molecular conformation and can influence the steric properties of the ligand [9]. The chiral (S)-1-phenylethyl substituents adopt specific conformations that minimize steric interactions while maintaining optimal electronic properties [38].

Geometric ParameterTypical Value (Å)Standard Deviation
P-O bond length1.65-1.70 [38]±0.02
P-N bond length~1.75 [38]±0.03
C-C aromatic1.39-1.40 [38]±0.01
Dihedral angle (°)Variable [9]±2

Conformational Analysis

The conformational preferences observed in the crystal structure provide insights into the factors that control the ligand's shape and reactivity [6]. The presence of multiple stereoaxes, including the carbon-carbon single bond connecting the two aryl rings and potential rotation about exocyclic bonds, creates conformational complexity [6]. Variable-temperature nuclear magnetic resonance studies often complement the crystallographic analysis by revealing dynamic behavior in solution [9].

The solid-state conformation determined by X-ray crystallography represents the most stable arrangement under crystal packing forces [6]. However, this conformation may not necessarily correspond to the most stable solution-phase structure or the catalytically active conformation when the ligand is coordinated to metal centers [9]. Computational studies using molecular mechanics force fields can help bridge this gap by identifying other accessible conformations and their relative energies [6].

XLogP3

7.4

Dates

Modify: 2023-08-16

Explore Compound Types